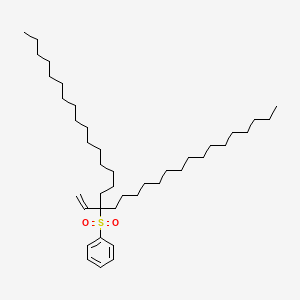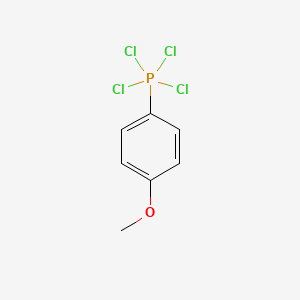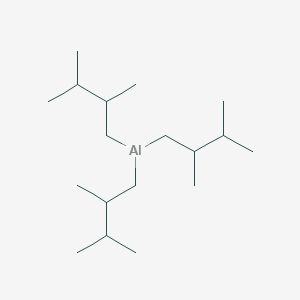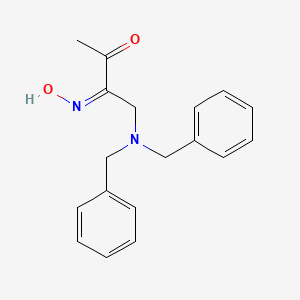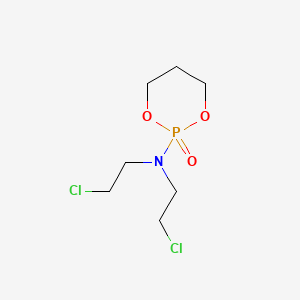
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide, also known as cyclophosphamide, is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy. It is known for its ability to cross-link DNA, causing strand breakage and inducing mutations. This compound has a broad spectrum of activity against solid tumors and hematological cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process is characterized by the addition of phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride to an inert aprotic organic solvent in a closed reaction vessel. The mixture is cooled to a temperature range of -15 to -10°C, and with continuous stirring, a solution of 3-aminopropan-1-ol and an auxiliary base is added. The reaction mixture is maintained at a temperature range of -7 to -3°C, and the auxiliary base is added dropwise to bind the HCl released during the cyclization reaction. The mixture is then stirred at 15 to 20°C for 5 to 25 hours, followed by a gradual increase in temperature to 20 to 40°C until the conversion of the substrates is complete .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphorous oxychloride, N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol. The reaction conditions typically involve low temperatures and inert aprotic organic solvents to ensure the stability of the intermediates and the final product .
Major Products Formed: The major products formed from the reactions of this compound include 4-ketocyclophosphamide and carboxyphosphamide. These metabolites are produced through enzymatic processes and play a crucial role in the compound’s therapeutic effects .
Applications De Recherche Scientifique
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying DNA cross-linking and mutagenesis. In biology, it is employed to investigate the mechanisms of cytotoxicity and resistance in cancer cells. In medicine, it is a cornerstone of chemotherapy regimens for various cancers, including lymphoma, leukemia, ovarian cancer, breast cancer, and small cell lung cancer. Additionally, it has applications in immunosuppression for organ transplantation and autoimmune diseases .
Mécanisme D'action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide involves its activation in the liver to form the active metabolite aldophosphamide. This metabolite then forms phosphoramide mustard, which cross-links DNA, leading to strand breakage and inhibition of DNA replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include the activation of cytochrome P450 enzymes and the subsequent formation of reactive intermediates that interact with DNA .
Comparaison Avec Des Composés Similaires
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide is unique among nitrogen mustard derivatives due to its requirement for metabolic activation. Similar compounds include ifosfamide, melphalan, and chlorambucil. While these compounds also function as alkylating agents, they differ in their activation pathways, spectrum of activity, and side effect profiles. For example, ifosfamide requires activation by different cytochrome P450 isoforms and has a broader spectrum of activity against various cancers .
List of Similar Compounds:- Ifosfamide
- Melphalan
- Chlorambucil
- Bendamustine
Propriétés
Numéro CAS |
63394-91-2 |
|---|---|
Formule moléculaire |
C7H14Cl2NO3P |
Poids moléculaire |
262.07 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H14Cl2NO3P/c8-2-4-10(5-3-9)14(11)12-6-1-7-13-14/h1-7H2 |
Clé InChI |
ZONOPUXXUUEOEC-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(OC1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
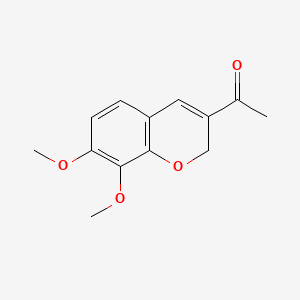

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

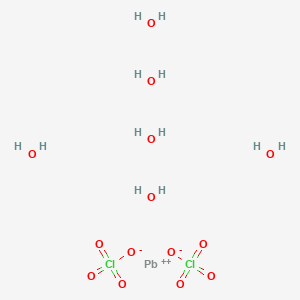
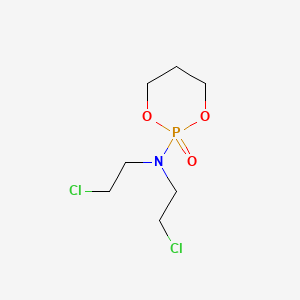
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
